molecular formula C22H30O7 B1674529 Lasiokaurin CAS No. 28957-08-6

Lasiokaurin

Cat. No. B1674529
CAS RN: 28957-08-6
M. Wt: 406.5 g/mol
InChI Key: DJQLJZNVICMJRV-VPKUEDJQSA-N
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Description

Lasiokaurin (LAS) is a natural diterpenoid abundantly present in Isodon plants . It has been reported to have significant anti-TNBC (Triple-Negative Breast Cancer) activity both in vitro and in vivo .


Synthesis Analysis

A series of Lasiokaurin derivatives were designed and synthesized . All the derivatives together with Lasiokaurin and oridonin were tested for their antimicrobial and antiproliferative activity .


Chemical Reactions Analysis

Lasiokaurin treatment induced cell cycle arrest, apoptosis, and DNA damage in TNBC cells, while concurrently inhibiting cell metastasis . All the synthetic Lasiokaurin derivatives showed better antiproliferative activity than parent compound Lasiokaurin .

Scientific Research Applications

Antimicrobial and Antitumor Activities

Lasiokaurin derivatives have shown promising antimicrobial activity against Gram-Positive bacteria, including S. aureus and B. subtilis. These derivatives also exhibit better antiproliferative activity than the parent compound, Lasiokaurin, against cancer cell lines. For instance, one derivative demonstrated potent antitumor activity in a murine model of gastric cancer and induced apoptosis via a mitochondria-related pathway, suggesting its potential for cancer therapy (Li et al., 2017).

Structural Analysis and Activity Relationship

The structural configuration of Lasiokaurin and its derivatives plays a critical role in its biological activities. Early research established the structure and absolute configuration of Lasiokaurin and related compounds, laying the groundwork for subsequent studies on their biological functions (Fujita & Taoka, 1972). Further investigations have explored the structure-activity relationship (SAR) of these compounds, particularly their antitumor activities, providing insights into the molecular features crucial for their bioactivities (Fujita et al., 1976).

Apoptosis-Inducing Effects

Research has also focused on the apoptosis-inducing effects of Lasiokaurin derivatives, particularly in the context of cancer treatment. These studies highlight the potential mechanisms through which these compounds induce cell death in cancer cells, including the modulation of apoptosis-related proteins and the arrest of the cell cycle, offering promising avenues for developing new cancer therapies (Lin et al., 2014).

properties

IUPAC Name

(9,10,18-trihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-15-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O7/c1-10-12-5-6-13-20-9-28-22(27,21(13,16(10)24)17(12)25)18(26)15(20)19(3,4)8-7-14(20)29-11(2)23/h12-15,17-18,25-27H,1,5-9H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJQLJZNVICMJRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC(C2C13COC(C2O)(C45C3CCC(C4O)C(=C)C5=O)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30951576
Record name 6,7,14-Trihydroxy-15-oxo-7,20-epoxykaur-16-en-1-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30951576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(9,10,18-Trihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-15-yl) acetate

CAS RN

28957-08-6
Record name Lasiokaurin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=250683
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6,7,14-Trihydroxy-15-oxo-7,20-epoxykaur-16-en-1-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30951576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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